8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Propriétés
IUPAC Name |
6-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dimethyl-7-(3-nitrophenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N8O5/c1-15-20(24(36)33(30(15)4)17-10-6-5-7-11-17)32-19(16-9-8-12-18(13-16)34(38)39)14-31-21-22(27-25(31)32)28(2)26(37)29(3)23(21)35/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIWNVWWVIWTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=CN4C3=NC5=C4C(=O)N(C(=O)N5C)C)C6=CC(=CC=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines multiple pharmacophoric elements that may contribute to various biological activities. This article delves into the biological activity of this compound, supported by research findings and case studies.
Structure and Properties
The molecular formula of the compound is , and it features a combination of pyrazole and imidazole rings. The presence of multiple functional groups such as nitrophenyl and dimethyl substituents enhances its potential for biological interaction.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Weight | 394.43 g/mol |
| CAS Number | Not specified |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. A study on related pyrazole derivatives showed promising activity against various bacterial strains, suggesting that the target compound may also possess antimicrobial effects.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes, particularly those involved in nucleotide metabolism. For instance, it was screened against human recombinant alkaline phosphatase (h-TNAP) and ecto-5′-nucleotidases (h-e5-NT). The results indicated a moderate inhibitory effect on these enzymes, which are crucial for cellular signaling and metabolism .
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways. Further research is needed to establish the specific cytotoxic effects of the target compound on various cancer cell lines.
Case Studies
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, compounds structurally related to the target compound exhibited significant inhibition of alkaline phosphatases, indicating potential therapeutic applications in bone health and cancer treatment .
- Antimicrobial Screening : A recent study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) in the low micromolar range, highlighting their potential as antimicrobial agents .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of imidazo[2,1-f]purine compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism involves the inhibition of certain kinases involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have been reported to inhibit protein kinases such as PI3K and AKT, which are crucial in cancer signaling pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains and fungi. The mechanism of action is likely related to the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Pharmacological Insights
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of enzymes involved in nucleotide metabolism. This could have implications for developing treatments for diseases such as gout or other conditions characterized by abnormal purine metabolism. Enzyme targets may include xanthine oxidase or other purine-related enzymes.
Neuroprotective Effects
Emerging research indicates that similar compounds may offer neuroprotective benefits. They could potentially modulate neuroinflammatory responses or protect against oxidative stress in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency comparable to standard chemotherapeutics. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. |
| Study 3 | Neuroprotective Effects | In vitro studies indicated reduced apoptosis in neuronal cells subjected to oxidative stress when treated with the compound. |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related imidazo[2,1-f]purine-diones, highlighting substituent variations and reported activities:
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitrophenyl group contrasts with methoxy or alkyl substituents in analogs. Methoxy groups, conversely, may prioritize hydrophobic interactions.
Heterocyclic vs. Aliphatic Substituents :
- The pyrazol-4-yl group introduces a rigid, planar heterocycle, which may stabilize binding via π-stacking in receptor pockets. In contrast, aliphatic chains (e.g., ethyl or propyl groups) in analogs likely increase solubility but reduce target specificity.
Biological Activity Trends: Compound 5 in (with a dihydroisoquinolinylbutyl group) demonstrated dual receptor/PDE inhibition, suggesting that bulky, flexible substituents enhance multi-target activity. The target compound’s nitro and pyrazole groups may favor selectivity for specific PDE isoforms or kinases.
Molecular Docking and Similarity Analysis
- Chemical Space Networks : Structural motif clustering (e.g., via Tanimoto coefficients) places nitro-substituted compounds in distinct chemotype clusters compared to methoxy or alkyl derivatives, leading to divergent docking affinities .
- QSAR Models : While the target compound’s nitro group falls outside the applicability domain (AD) of models trained on methoxy-containing analogs, its pyrazole moiety aligns with fragments associated with kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
